The synthesis of pixantrone-d8 dimaleate involves the modification of the original pixantrone structure to incorporate deuterium, enhancing its stability and allowing for precise quantification in analytical applications. The synthesis typically follows these steps:
This process requires careful control of reaction conditions to ensure high purity and yield of the final product .
The molecular structure of pixantrone-d8 dimaleate can be described by its chemical formula , and it has a molecular weight of approximately 557.51 g/mol. The structure features:
The InChI key for pixantrone-d8 dimaleate is SVAGFBGXEWPNJC-SPIKMXEPSA-N, which provides a unique identifier for its chemical structure .
Pixantrone-d8 dimaleate participates in various chemical reactions typical of DNA intercalators and topoisomerase inhibitors:
These reactions are crucial for its mechanism of action as an anticancer agent .
Pixantrone-d8 dimaleate exerts its anticancer effects primarily through:
This mechanism highlights its therapeutic potential against relapsed or refractory non-Hodgkin lymphoma .
The physical and chemical properties of pixantrone-d8 dimaleate include:
These properties influence its bioavailability and therapeutic efficacy .
Pixantrone-d8 dimaleate is primarily used in scientific research for:
The ongoing studies aim to establish its role as a safer alternative to traditional anthracycline therapies while minimizing cardiotoxic risks associated with cancer treatment .
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 76663-30-4